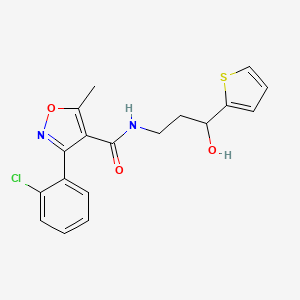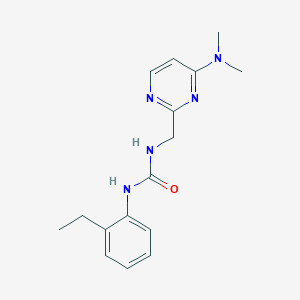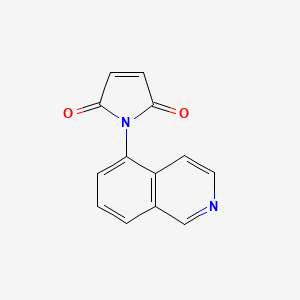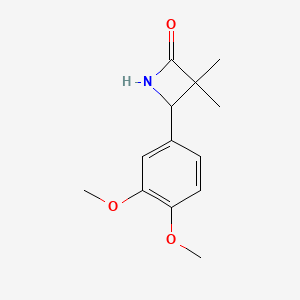
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ester group (from the “ethyl … carboxylate” part of the name), a chlorophenyl group (a benzene ring with a chlorine atom attached), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and IR spectroscopy . These techniques provide information about the types of atoms in the molecule and how they’re connected. Unfortunately, without specific data or resources, I can’t provide a detailed molecular structure analysis for this compound.Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For example, the ester group in this compound could undergo hydrolysis to produce an alcohol and a carboxylic acid . The chlorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability are determined by the compound’s structure and functional groups. For example, the presence of polar functional groups like the ester group could influence the compound’s solubility in polar solvents .科学的研究の応用
Efficient Synthesis Techniques
A study by Machado et al. (2011) demonstrated an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, highlighting a methodology that could potentially be applied to the synthesis of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate for improved yields and reaction times (Machado et al., 2011).
Crystal Structure Analysis
Achutha et al. (2017) synthesized a compound through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was then characterized using single crystal X-ray diffraction, suggesting that similar analytical techniques could be used to explore the crystal structure of this compound and its derivatives for material science applications (Achutha et al., 2017).
Antimicrobial Activity
Research by Desai et al. (2007) on the synthesis of new quinazolines with potential antimicrobial activity presents a framework that could be applied to the development of antimicrobial agents using this compound as a precursor (Desai et al., 2007).
Potential in Pharmacological Screening
Zabska et al. (1998) explored the synthesis of pyrazolo[3,4-c]pyridazine derivatives and their effects on the central nervous system. This indicates the potential of this compound in the synthesis of compounds with central nervous system activity, suggesting its utility in pharmacological research (Zabska et al., 1998).
Anticancer and Antitubercular Activity
The study by Popat et al. (2003) on the synthesis of compounds for evaluation of their anticancer, antitubercular, and antimicrobial activity presents a methodology that could be relevant for compounds derived from this compound, highlighting its potential in the development of new therapeutic agents (Popat et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)14-10-8-13(2)9-11-14)12-18(24)23(22-19)16-7-5-4-6-15(16)21/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIJQJQNSXOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)


![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)


![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)


